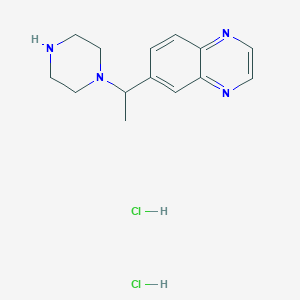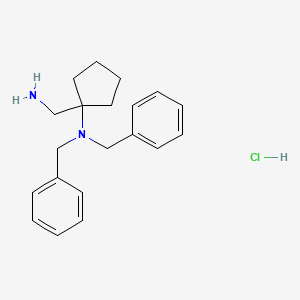
1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene typically involves the halogenation and fluorination of benzene derivatives. One common method includes the following steps:
Halogenation: Benzene is first chlorinated to introduce chlorine atoms at specific positions.
Fluorination: The chlorinated benzene is then subjected to fluorination using reagents such as hydrogen fluoride or fluorine gas under controlled conditions.
Methoxylation: Finally, the fluorinated benzene is treated with methoxy reagents to introduce the fluoromethoxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive and hazardous nature of halogen and fluorine gases. The reaction conditions, such as temperature, pressure, and catalyst presence, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions
1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products.
科学的研究の応用
1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of chlorine, fluorine, and fluoromethoxy groups can influence its reactivity and binding affinity to various targets. These interactions can lead to specific biological or chemical effects, depending on the context of its use.
類似化合物との比較
Similar Compounds
1,4-Dichloro-2-fluoro-6-methoxybenzene: Similar structure but without the fluorine atom in the methoxy group.
1,4-Dichloro-2-fluoro-6-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a fluoromethoxy group.
1,4-Dichloro-2-fluoro-6-(chloromethoxy)benzene: Contains a chloromethoxy group instead of a fluoromethoxy group.
Uniqueness
1,4-Dichloro-2-fluoro-6-(fluoromethoxy)benzene is unique due to the specific arrangement of chlorine, fluorine, and fluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C7H4Cl2F2O |
|---|---|
分子量 |
213.01 g/mol |
IUPAC名 |
2,5-dichloro-1-fluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-5(11)7(9)6(2-4)12-3-10/h1-2H,3H2 |
InChIキー |
DEUOBEPACIHALQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1OCF)Cl)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040110.png)












